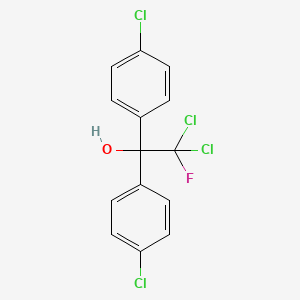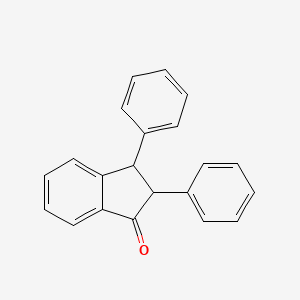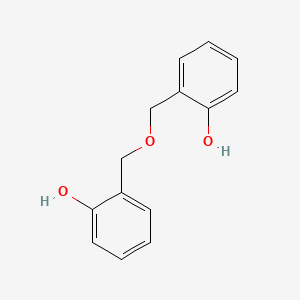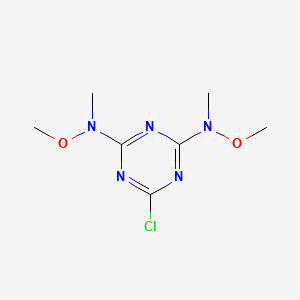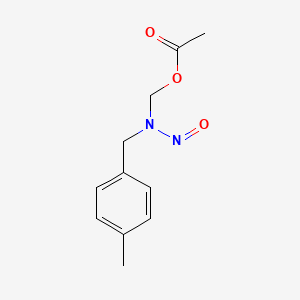![molecular formula C28H28B2O2P2 B12806733 Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane CAS No. 131830-91-6](/img/structure/B12806733.png)
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane is a complex organoboron compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of stable complexes with various biomolecules and catalysts, influencing their activity and function. The compound’s ability to participate in electron transfer and coordination chemistry plays a crucial role in its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the phosphorus component.
Bis-ethylhexyloxyphenol methoxyphenyl triazine: Contains methoxyphenyl groups but differs in its core structure and functional groups.
Uniqueness
Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane is unique due to its combination of boron, phosphorus, and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes and participate in various chemical reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
131830-91-6 |
|---|---|
Formule moléculaire |
C28H28B2O2P2 |
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C28H28O2P2.B2/c1-22(31(23-14-6-4-7-15-23)27-20-12-10-18-25(27)29-2)32(24-16-8-5-9-17-24)28-21-13-11-19-26(28)30-3;1-2/h4-22H,1-3H3; |
Clé InChI |
CKMVZKRAFJXFTC-UHFFFAOYSA-N |
SMILES canonique |
B#B.CC(P(C1=CC=CC=C1)C2=CC=CC=C2OC)P(C3=CC=CC=C3)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







